5-phenyl-2-(piperidin-1-ylmethyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
3-Phenyl-1-[(piperidin-1-yl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring, a piperidine ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-[(piperidin-1-yl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction using piperidine and an appropriate alkylating agent.
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction.
Incorporation of the Prop-2-en-1-yl Group: This group can be introduced through a Wittig reaction or a similar olefination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[(piperidin-1-yl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The phenyl and piperidine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-1-[(piperidin-1-yl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-phenyl-1-[(piperidin-1-yl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde
- 3-Phenyl-1-(piperidin-1-yl)-1H-pyrazole-4-carboxamide
- 4-Phenyl-1-(piperidin-1-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness
3-Phenyl-1-[(piperidin-1-yl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, piperidine group, and phenyl group in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H22N4S |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
5-phenyl-2-(piperidin-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C17H22N4S/c1-2-11-20-16(15-9-5-3-6-10-15)18-21(17(20)22)14-19-12-7-4-8-13-19/h2-3,5-6,9-10H,1,4,7-8,11-14H2 |
InChI Key |
GRWNEOBDKUMPKN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN(C1=S)CN2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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